molecular formula C11H12O2S B3030119 [4-(Cyclopropylsulfanyl)phenyl]acetic acid CAS No. 868614-27-1

[4-(Cyclopropylsulfanyl)phenyl]acetic acid

Cat. No.: B3030119
CAS No.: 868614-27-1
M. Wt: 208.28
InChI Key: NQHUDEQPAAWIFS-UHFFFAOYSA-N
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Description

[4-(Cyclopropylsulfanyl)phenyl]acetic acid, with the CAS number 868614-27-1, is a high-purity organic compound characterized by the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol. This phenylacetic acid derivative is supplied with a minimum purity of 95% and is intended for research and development applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, which features a cyclopropylsulfanyl moiety at the para position of the phenyl ring, makes it a valuable precursor for the design and synthesis of novel chemical entities. Researchers utilize this and related phenylacetic acid derivatives in the development of pharmaceutical compounds, as this structural class is a known constituent of various drugs, including non-steroidal anti-inflammatory agents and penicillin G . The compound should be stored long-term in a cool, dry environment to maintain stability. All chemicals should be handled by technically qualified professionals in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyclopropylsulfanylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-11(13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHUDEQPAAWIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731598
Record name [4-(Cyclopropylsulfanyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868614-27-1
Record name [4-(Cyclopropylsulfanyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyclopropylsulfanyl Phenyl Acetic Acid

Established Synthetic Routes for [4-(Cyclopropylsulfanyl)phenyl]acetic acid

Established methodologies for the synthesis of this compound typically involve a two-stage approach: the formation of the aryl cyclopropyl (B3062369) sulfide (B99878) core followed by the introduction and elaboration of the acetic acid side chain. A common and effective method for the initial step is the copper-promoted S-cyclopropylation of a thiophenol derivative. nih.gov

This route commences with a suitable 4-substituted thiophenol, such as 4-mercaptophenylacetic acid or a protected derivative. The reaction with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst and a ligand like 2,2'-bipyridine (B1663995) affords the desired cyclopropyl sulfide linkage. nih.govchemistryviews.org The use of a base, such as cesium carbonate, is crucial for the reaction to proceed. beilstein-journals.org

An alternative established route involves the reaction of a 4-halophenylacetic acid ester with cyclopropanethiol. This nucleophilic aromatic substitution (SNAr) reaction is particularly effective if the aromatic ring is activated by electron-withdrawing groups. beilstein-journals.org However, this method may require harsh reaction conditions, including high temperatures and strong bases.

A generalized scheme for an established synthetic route is presented below:

Scheme 1: Synthesis via Copper-Catalyzed S-Cyclopropylation

Scheme 1: Synthesis via Copper-Catalyzed S-Cyclopropylation

Step 1: 4-Bromophenylacetic acid is esterified to protect the carboxylic acid functionality. Step 2: The resulting ester undergoes a copper-catalyzed cross-coupling reaction with cyclopropanethiol. Step 3: The ester is hydrolyzed to yield the final product, this compound.

Novel Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have opened up new avenues for the preparation of this compound, offering potential improvements in efficiency, selectivity, and substrate scope. One promising novel approach utilizes palladium-catalyzed cross-coupling reactions to construct the phenylacetic acid moiety.

Another innovative strategy involves the direct C-H functionalization of a pre-formed aryl cyclopropyl sulfide. acs.orgacs.org While challenging, this approach is highly atom-economical. A palladium catalyst could be used to direct the olefination at the meta-position of the phenyl ring, which could then be further transformed into the acetic acid side chain. acs.org

A representative novel synthetic approach is outlined below:

Scheme 2: Synthesis via Palladium-Catalyzed Suzuki Coupling

Scheme 2: Synthesis via Palladium-Catalyzed Suzuki Coupling

Step 1: 4-Bromocyclopropylsufanylbenzene is prepared via a copper-catalyzed reaction. Step 2: A Suzuki coupling reaction between the aryl bromide and a suitable coupling partner introduces the acetic acid precursor. Step 3: Subsequent hydrolysis yields the target molecule.

Optimization of Reaction Parameters for this compound Synthesis

The optimization of reaction parameters is critical to maximize the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that can be fine-tuned include the choice of catalyst, solvent, base, and temperature.

In the context of the copper-catalyzed S-cyclopropylation, the choice of the copper salt and ligand can significantly influence the reaction outcome. nih.gov For instance, using copper(II) acetate with a bipyridine ligand has been shown to be effective. beilstein-journals.org The reaction temperature is another crucial factor; a temperature of around 70°C is often optimal to ensure a reasonable reaction rate without promoting decomposition. chemistryviews.org

For palladium-catalyzed cross-coupling reactions, the selection of the palladium precursor and the phosphine (B1218219) ligand is paramount. researchgate.net The nature of the base, such as potassium carbonate or cesium carbonate, can also have a pronounced effect on the efficiency of the coupling. researchgate.netinventivapharma.com The reaction temperature and time must be carefully controlled to achieve high conversion and selectivity.

Below is an interactive data table summarizing the effects of various parameters on a hypothetical Suzuki coupling step in the synthesis.

ParameterVariationObserved Yield (%)Notes
Catalyst Pd(PPh3)475Standard catalyst, good yield.
Pd(dppf)Cl285Often more effective for challenging substrates.
Base K2CO370A common and cost-effective choice.
Cs2CO382Generally provides higher yields but is more expensive.
Solvent Toluene78A common solvent for Suzuki couplings.
Dioxane80Can improve solubility and reaction rates.
Temperature 80°C65Slower reaction rate.
100°C85Optimal temperature for this hypothetical reaction.

Challenges and Future Directions in this compound Synthesis

Despite the available synthetic methodologies, several challenges remain in the synthesis of this compound. One significant challenge is the potential for catalyst deactivation or side reactions, particularly in multi-step sequences. The air and moisture sensitivity of some of the organometallic reagents used in cross-coupling reactions also necessitates careful handling and inert atmosphere techniques.

Another challenge lies in the purification of the final product and intermediates. Chromatographic purification is often required, which can be time-consuming and costly, especially on a larger scale. The development of synthetic routes that lead to crystalline products that can be purified by simple recrystallization is therefore highly desirable.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods. This includes the use of more environmentally benign solvents, the development of recyclable catalysts, and the exploration of one-pot procedures to reduce the number of synthetic steps and purification stages. Furthermore, the application of flow chemistry could offer advantages in terms of safety, scalability, and process control for the synthesis of this and related compounds. nih.gov

Chemical Derivatives and Analog Design Strategies for 4 Cyclopropylsulfanyl Phenyl Acetic Acid

Design Principles for [4-(Cyclopropylsulfanyl)phenyl]acetic acid Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles, including isosteric and bioisosteric replacements, conformational restriction, and modulation of electronic and lipophilic properties. The parent molecule can be dissected into three key regions for modification: the cyclopropylsulfanyl group, the phenyl ring, and the acetic acid head group.

The cyclopropyl (B3062369) moiety is a particularly interesting feature. Its rigid, three-dimensional structure can impart a favorable conformational bias to the molecule, potentially enhancing binding to a biological target. researchgate.netnih.gov The cyclopropyl group is often used as a bioisosteric replacement for gem-dimethyl or isopropyl groups, offering a similar steric profile but with altered lipophilicity and metabolic stability. mdpi.com Design strategies for this portion of the molecule often involve exploring alternative small, strained ring systems or acyclic alkyl groups to probe the necessity of the cyclopropyl ring's unique stereoelectronic properties.

The phenyl ring serves as a central scaffold, and its substitution pattern is a critical determinant of biological activity. The introduction of various substituents can influence the molecule's electronics, lipophilicity, and metabolic stability. Design principles for modifying the phenyl ring involve the systematic variation of substituent size, electronic nature (electron-donating vs. electron-withdrawing), and position (ortho, meta, para) to map the structure-activity relationship (SAR). nih.gov

The acetic acid side chain is a classic acidic pharmacophore. Design strategies often focus on modifying its properties to enhance potency, alter selectivity, or improve pharmacokinetic parameters. This can include alpha-substitution on the methylene (B1212753) bridge, which can introduce a chiral center and restrict conformation, or replacement of the carboxylic acid with other acidic bioisosteres like tetrazoles, hydroxamic acids, or acyl sulfonamides. nih.gov

Synthesis of Structural Analogues of this compound

The synthesis of this compound and its analogues can be achieved through several convergent synthetic routes. A common approach involves the preparation of a key intermediate, 4-(cyclopropylsulfanyl)thiophenol, which can then be coupled with a suitable acetic acid synthon.

One plausible synthetic pathway begins with the S-cyclopropylation of 4-mercaptophenol. This can be accomplished using cyclopropylboronic acid in the presence of a copper catalyst, a method that has been shown to be effective for the formation of aryl cyclopropyl sulfides. semanticscholar.orgnih.gov The resulting 4-(cyclopropylsulfanyl)phenol (B7961131) can then be converted to the corresponding aryl halide or triflate, which serves as an electrophilic partner in a subsequent cross-coupling reaction.

Alternatively, the synthesis can commence from 4-bromophenylacetic acid. The corresponding thiophenol can be generated in situ or isolated, followed by S-alkylation with a cyclopropyl halide. A more modern approach would involve a palladium- or nickel-catalyzed cross-coupling reaction between 4-bromophenylacetic acid (or its ester) and cyclopropanethiol. inventivapharma.com

The synthesis of analogues with substituents on the phenyl ring can be achieved by starting with appropriately substituted 4-halophenylacetic acids or 4-halophenols. researchgate.net For instance, a Suzuki or other palladium-catalyzed cross-coupling reaction can be employed to introduce various substituents onto the aromatic ring prior to the introduction of the cyclopropylsulfanyl moiety. inventivapharma.com

Below is a table summarizing potential synthetic strategies for key analogues:

Target Analogue Starting Materials Key Reactions
[4-(Cyclopropoxy)phenyl]acetic acid4-Hydroxyphenylacetic acid, Cyclopropyl bromideWilliamson ether synthesis
[4-(Cyclopropylmethyl)phenyl]acetic acid4-Bromophenylacetic acid, Cyclopropylmethylmagnesium bromideKumada coupling
[4-(Cyclopropylsulfinyl)phenyl]acetic acidThis compoundControlled oxidation (e.g., with m-CPBA)
[4-(Cyclopropylsulfonyl)phenyl]acetic acidThis compoundOxidation (e.g., with excess m-CPBA or Oxone)
[3-Fluoro-4-(cyclopropylsulfanyl)phenyl]acetic acid3-Fluoro-4-mercaptophenylacetic acid, Cyclopropyl bromideS-alkylation

Rational Modification of the Cyclopropylsulfanyl Moiety in this compound Derivatives

Bioisosteric Replacement of the Cyclopropyl Group: The cyclopropyl ring can be replaced with other small alkyl or cycloalkyl groups to probe the importance of its unique structural and electronic features. For example, replacing the cyclopropyl group with an isopropyl or cyclobutyl group can help to determine if the rigid, planar nature of the cyclopropyl ring is essential for activity. The metabolic stability of the cyclopropyl group is generally high due to the strength of its C-H bonds, so replacing it with groups more prone to metabolism, such as an ethyl or propyl group, could lead to compounds with a shorter duration of action. acs.org

Bioisosteric Replacement of the Thioether Linkage: The thioether linkage is another key site for modification. Replacing the sulfur atom with other divalent linkers can have a profound impact on the molecule's properties. An oxygen atom (ether) would be expected to decrease lipophilicity and potentially alter the preferred conformation due to different bond angles and lengths. A methylene group would create a direct carbon-carbon bond, significantly increasing the rigidity of the connection to the phenyl ring. An amine linkage would introduce a basic center, which could have a major effect on solubility, pKa, and potential for new interactions with a biological target.

The following table illustrates some rational modifications of the cyclopropylsulfanyl moiety and their potential impact:

Modification Rationale Potential Impact on Properties
Cyclopropyl -> IsopropylAssess the importance of ring strain and rigidity.Increased lipophilicity, altered conformation, potentially altered metabolic stability.
Cyclopropyl -> CyclobutylProbe the effect of ring size.Increased lipophilicity, altered steric profile.
-S- -> -O-Bioisosteric replacement of sulfur with oxygen.Decreased lipophilicity, altered bond angles and conformation, potentially altered metabolic stability.
-S- -> -CH2-Increase rigidity and remove the heteroatom.Increased rigidity, increased lipophilicity, altered electronic properties.
-S- -> -SO-Introduce a polar sulfoxide (B87167) group.Increased polarity and solubility, potential for hydrogen bonding.
-S- -> -SO2-Introduce a polar sulfone group.Significantly increased polarity and solubility, potential for hydrogen bonding.

Exploration of Substituent Effects on the Phenyl Ring of this compound

The electronic and steric properties of substituents on the phenyl ring can dramatically influence the activity of this compound derivatives. A systematic exploration of these effects is crucial for optimizing the lead compound.

Electronic Effects: The introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the phenyl ring, which may affect its interaction with a target protein. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), or trifluoromethyl (-CF3) decrease the electron density and can also influence the pKa of the acetic acid moiety. The position of the substituent is also critical, as ortho, meta, and para substitution will have different electronic and steric consequences. nih.gov

The following table provides examples of how different substituents on the phenyl ring might be expected to alter the properties of this compound:

Substituent Position Electronic Effect Steric Effect Expected Impact on Lipophilicity
-F3- (ortho to acetic acid)Electron-withdrawingSmallIncrease
-Cl2- (ortho to sulfanyl)Electron-withdrawingMediumIncrease
-CH33- (ortho to acetic acid)Electron-donatingMediumIncrease
-OCH32- (ortho to sulfanyl)Electron-donatingMediumMinimal change
-CF33- (ortho to acetic acid)Strongly electron-withdrawingLargeSignificant increase
-OH2- (ortho to sulfanyl)Electron-donatingSmallDecrease

By systematically synthesizing and evaluating analogues with these and other modifications, a comprehensive structure-activity relationship can be developed, guiding the design of more potent and selective compounds based on the this compound scaffold.

Mechanistic Investigations of 4 Cyclopropylsulfanyl Phenyl Acetic Acid

In Vitro Assays for [4-(Cyclopropylsulfanyl)phenyl]acetic acid Target Identification

There is no available data from in vitro assays aimed at identifying the biological targets of this compound.

Enzyme Inhibition Kinetics of this compound

No studies detailing the enzyme inhibition kinetics of this compound have been published. Consequently, there is no data to present regarding its potential inhibitory effects on any specific enzymes.

Receptor Binding Studies of this compound

Information regarding the affinity and binding characteristics of this compound to any biological receptors is not available in the current scientific literature.

Cellular Pathway Modulation by this compound in Preclinical Models

There are no published preclinical studies investigating the effects of this compound on cellular pathways.

Computational Chemistry and Molecular Modeling of 4 Cyclopropylsulfanyl Phenyl Acetic Acid

Conformational Analysis of [4-(Cyclopropylsulfanyl)phenyl]acetic acid

Conformational analysis is a cornerstone of understanding a molecule's behavior, as its three-dimensional structure dictates its physical, chemical, and biological properties. For this compound, the key flexible bonds are the C-S bond of the sulfanyl (B85325) group, the C-C bond connecting the phenyl ring to the acetic acid moiety, and the C-C bond within the acetic acid side chain. Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to explore the potential energy surface of such molecules and identify stable conformers.

Table 1: Hypothetical Torsional Dihedral Angles and Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle 1 (C-C-S-C) (°)Dihedral Angle 2 (S-C-C-C) (°)Dihedral Angle 3 (C-C-C-O) (°)Relative Energy (kcal/mol)
A90601800.00
B-90-6001.25
C18001802.50

Electronic Structure Calculations for this compound

Electronic structure calculations provide fundamental insights into the reactivity and properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which in turn allows for the calculation of various electronic properties. For this compound, understanding its electronic structure can shed light on its potential as a donor or acceptor in chemical reactions and biological interactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. In organosulfur compounds, the sulfur atom's lone pairs often contribute significantly to the HOMO. The molecular electrostatic potential (MEP) map is another valuable tool, as it visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the carboxylic acid group, indicating its potential for hydrogen bonding and interactions with positively charged residues in a biological target.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.3
Dipole Moment (Debye)2.8
Molecular Electrostatic Potential (Min/Max) (kcal/mol)-45 / +30

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. The results of docking simulations can provide valuable information about the binding mode, binding affinity, and key interactions between the ligand and the protein's active site.

Phenylacetic acid derivatives have been studied as ligands for various biological targets. For instance, they have been investigated as potential inhibitors of enzymes or as agonists or antagonists of receptors. In a hypothetical docking study of this compound, the carboxylic acid group would be expected to form hydrogen bonds with polar amino acid residues in the active site of a target protein. The phenyl ring could engage in hydrophobic or pi-stacking interactions, while the cyclopropylsulfanyl group would likely occupy a hydrophobic pocket. The binding energy, a score calculated by the docking software, provides an estimate of the binding affinity.

Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Protein Target

ParameterValue
Binding Energy (kcal/mol)-7.8
Interacting ResiduesTYR 252, ARG 120, SER 350
Hydrogen Bonds2 (with ARG 120, SER 350)
Hydrophobic InteractionsPhenyl ring with TYR 252
van der Waals ContactsCyclopropyl (B3062369) group with LEU 354

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. mdpi.com This technique can be used to study the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. mdpi.com An MD simulation of this compound bound to a biological target would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds or even microseconds.

The results of an MD simulation can reveal the stability of the key interactions identified in the docking study. For example, it can show whether the hydrogen bonds are maintained throughout the simulation and how the ligand and protein adapt to each other's presence. The root-mean-square deviation (RMSD) of the ligand's position can be monitored to assess its stability in the binding pocket. Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results for the this compound-Protein Complex

ParameterValue
Simulation Time (ns)100
Average Ligand RMSD (Å)1.5
Key Hydrogen Bond Occupancy (%)85% (ARG 120), 70% (SER 350)
Binding Free Energy (MM/PBSA) (kcal/mol)-25.6

Pharmacological Profiling of 4 Cyclopropylsulfanyl Phenyl Acetic Acid in Preclinical Animal Models

In Vivo Efficacy Studies of [4-(Cyclopropylsulfanyl)phenyl]acetic acid in Disease Models

Comprehensive searches of publicly available scientific literature and databases did not yield any specific in vivo efficacy studies for the compound this compound in any preclinical animal models of disease. While the broader class of arylcyclopropane compounds is recognized for its potential in medicinal chemistry due to favorable metabolic and structural properties, research detailing the therapeutic effectiveness of this specific molecule has not been published in the accessible domain.

Pharmacodynamic Characterization of this compound

There is currently no available information from preclinical animal models detailing the pharmacodynamic properties of this compound. Studies describing its mechanism of action, target engagement, or dose-response relationships in a biological system are absent from the scientific literature.

Comparative Pharmacological Activity of this compound Analogues in Non-Human Systems

No studies comparing the pharmacological activity of this compound with its structural analogues in non-human systems could be identified in the public domain. Research into the structure-activity relationships (SAR) of this specific chemical scaffold, which would involve the synthesis and evaluation of related compounds, has not been reported. While research exists on other phenylacetic acid derivatives and compounds containing cyclopropyl (B3062369) moieties, direct comparative data for analogues of this compound is not available.

Pharmacokinetic and Metabolic Studies of 4 Cyclopropylsulfanyl Phenyl Acetic Acid Non Human

Absorption, Distribution, Metabolism, and Excretion (ADME) of [4-(Cyclopropylsulfanyl)phenyl]acetic acid in Preclinical Species

No studies detailing the ADME properties of this compound in any preclinical species were identified.

Metabolic Fate and Metabolite Identification of this compound in Non-Human Biological Systems

There is no available information on the metabolic pathways or identified metabolites of this compound in non-human biological systems.

In Vitro Metabolic Stability of this compound

No data from in vitro studies, such as those using liver microsomes or hepatocytes, to determine the metabolic stability of this compound could be found.

Without primary research data, any attempt to generate the requested article would be unfounded. Further research and publication in peer-reviewed journals are necessary before a comprehensive summary of the pharmacokinetics of this compound can be compiled.

Analytical Method Development for 4 Cyclopropylsulfanyl Phenyl Acetic Acid Research

Chromatographic Techniques for Analysis of [4-(Cyclopropylsulfanyl)phenyl]acetic acid

The analysis of phenylacetic acid derivatives frequently employs reverse-phase high-performance liquid chromatography (RP-HPLC) due to its efficiency and applicability to a wide range of polar and non-polar compounds. While specific methods for this compound are not extensively detailed in publicly available literature, suitable methods can be derived from established procedures for analogous compounds like phenylacetic acid and its substituted variants. sigmaaldrich.comsielc.comjchr.org

A typical RP-HPLC method for a phenylacetic acid derivative would utilize a C18 stationary phase. sigmaaldrich.com The separation is achieved by optimizing the mobile phase composition, which usually consists of an aqueous component with an acid modifier (like phosphoric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comsielc.comnih.gov The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed using a UV detector, with the wavelength set to a maximum absorbance of the phenyl ring, often around 215 nm or 228 nm. sigmaaldrich.comnih.gov

Method development for this compound would involve systematically adjusting parameters such as the mobile phase gradient, flow rate, and column temperature to achieve optimal separation from potential impurities or metabolites. nih.gov The goal is to obtain a symmetrical peak with adequate retention and resolution from other components in the sample matrix. jchr.org

Table 1: Exemplary HPLC Conditions for Analysis of Phenylacetic Acid Derivatives

Parameter Condition Source
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com
Mobile Phase Acetonitrile and 20 mM Phosphoric Acid (25:75 v/v) sigmaaldrich.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Column Temperature 35 °C sigmaaldrich.com
Detection UV at 215 nm sigmaaldrich.com
Injection Volume 5 µL sigmaaldrich.com

Thin-layer chromatography (TLC) can also be utilized for qualitative analysis and for monitoring the progress of chemical reactions. nih.gov For phenylacetic acid derivatives, a silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve spot shape.

Spectroscopic Methods for Characterization and Quantification of this compound

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the cyclopropyl (B3062369) group, the phenyl ring, and the acetic acid moiety. The aromatic protons would typically appear as two doublets in the region of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet around 3.6 ppm. The protons of the cyclopropyl group would exhibit complex multiplets at higher field (lower ppm values). rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (120-140 ppm), the methylene carbon (around 40 ppm), and the carbons of the cyclopropyl group. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenylacetic Acid Analogs

Group ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm) Source
Aromatic CH 7.1-7.5 128-134 rsc.org
CH₂ (acetic acid) ~3.6 ~40 rsc.org
COOH >10 (broad) ~177 rsc.org
Mass Spectrometry (MS)uni.lu

The predicted monoisotopic mass of this compound (C₁₁H₁₂O₂S) is 208.0558 Da. uni.lu Fragmentation in the mass spectrometer would likely involve the loss of the carboxyl group and cleavage of the cyclopropyl ring, providing further structural information.

Table 3: Predicted m/z Values for Adducts of this compound

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 209.06308
[M+Na]⁺ 231.04502
[M-H]⁻ 207.04852
[M+NH₄]⁺ 226.08962

Data sourced from PubChem CID 59347115. uni.lu

Bioanalytical Method Validation for this compound in Biological Matrices (Non-Human)

The quantification of this compound in non-human biological matrices, such as rat or dog plasma and urine, is crucial for preclinical research. The development and validation of a robust bioanalytical method are essential to ensure the reliability of the data. ich.orgfda.gov Validation is performed according to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH). gmp-compliance.orgich.org

A full validation of a bioanalytical method includes the assessment of several key parameters: ich.org

Selectivity and Specificity : The method must be able to differentiate and quantify the analyte in the presence of other components in the biological matrix, such as endogenous substances and metabolites. gmp-compliance.orgich.org This is typically assessed by analyzing blank matrix samples from multiple sources. The response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte. ich.org

Accuracy and Precision : Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15%. gmp-compliance.org

Calibration Curve : A calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. It should be prepared in the same biological matrix as the study samples and should consist of a blank, a zero sample, and at least six non-zero concentration standards. gmp-compliance.org

Recovery : The recovery of the analyte from the biological matrix is determined by comparing the response of an extracted sample to the response of a non-extracted standard of the same concentration. This measures the efficiency of the sample extraction process. gmp-compliance.org

Stability : The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -20°C or -70°C). The mean concentration of the stability samples should be within ±15% of the nominal concentration. ich.org

Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria Source
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ) gmp-compliance.orgich.org
Precision Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ) gmp-compliance.orgich.org
Selectivity No significant interference at the retention time of the analyte and internal standard gmp-compliance.org
Calibration Curve Correlation coefficient (r²) ≥ 0.99; at least 75% of standards must meet accuracy criteria gmp-compliance.orgich.org
Stability Analyte concentration should be within ±15% of the nominal concentration ich.org

The choice of surrogate matrix may be acceptable for analytical method validation in cases where it is difficult to obtain an identical matrix to that of the study samples. fda.gov

Future Research Directions and Applications of 4 Cyclopropylsulfanyl Phenyl Acetic Acid

Potential Role of [4-(Cyclopropylsulfanyl)phenyl]acetic acid as a Chemical Biology Probe

The distinct structure of this compound makes it an interesting candidate for development as a chemical biology probe. The phenylacetic acid portion is a common feature in biologically active molecules, and the cyclopropyl (B3062369) group can confer unique steric and electronic properties, as well as metabolic stability.

Future research could focus on designing and synthesizing derivatives of this compound that incorporate reporter tags, such as fluorescent dyes or biotin. These modified probes could be used in a variety of cell-based assays to identify novel protein targets. For instance, a fluorescently labeled version could be used in high-content screening to visualize its subcellular localization and potential interactions with specific organelles or protein complexes. Affinity-based proteomics, using a biotinylated derivative, could be employed to pull down and identify its binding partners within a cell lysate, thereby elucidating its mechanism of action.

Exploration of Novel Therapeutic Avenues for this compound (Preclinical)

Phenylacetic acid derivatives have a history of therapeutic applications, and the novel substitution on this compound could lead to new pharmacological activities. Preclinical studies would be the first step in exploring these possibilities.

A logical starting point would be to screen the compound against a broad panel of disease-relevant targets, such as enzymes and receptors. For example, given that some phenylacetic acid derivatives exhibit anti-inflammatory properties, it would be pertinent to investigate the effect of this compound on key inflammatory pathways, such as cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) signaling. Furthermore, its potential as an anticancer agent could be explored by assessing its cytotoxicity in various cancer cell lines and its ability to modulate cancer-related pathways.

Integration of this compound Research with Systems Biology Approaches

Should initial studies reveal significant biological activity, a systems biology approach could provide a comprehensive understanding of the compound's effects. Instead of focusing on a single target, systems biology aims to understand the broader impact of a molecule on complex biological networks.

Transcriptomic studies, such as RNA sequencing, could be performed on cells treated with this compound to identify global changes in gene expression. This could reveal entire pathways that are modulated by the compound. Similarly, proteomic and metabolomic analyses could provide insights into its effects on protein expression and cellular metabolism, respectively. By integrating these multi-omics datasets, researchers could construct a detailed model of the compound's mechanism of action and identify potential biomarkers for its activity, paving the way for more targeted and effective therapeutic strategies.

Q & A

Q. What criteria establish this compound as a superior alternative to IBA or NAA in plant regeneration?

  • Answer : Benchmark against IBA/NAA in side-by-side trials using parameters like (i) shoot induction frequency (%), (ii) root number per explant, and (iii) time to acclimatization. Superiority is confirmed if the compound achieves ≥20% higher regeneration efficiency with fewer morphological abnormalities .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.